LICARIN B

Description

Contextualization within Natural Products Chemistry and Phytochemistry

Natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. Phytochemistry, a sub-discipline, focuses specifically on the vast array of chemical compounds found in plants. Licarin B is a prime example of a phytochemical, a secondary metabolite produced by certain plant species. researchgate.netjrespharm.com The study of such compounds is crucial as they often possess diverse and potent biological activities, serving as lead compounds for the development of new therapeutic agents. researchgate.net Research into this compound contributes to the broader understanding of the chemical diversity of the plant kingdom and the potential pharmacological applications of these natural molecules. jrespharm.comresearchgate.net

Classification and Structural Archetype within Lignan (B3055560)/Neolignan Families

This compound belongs to a large class of phytochemicals known as lignans (B1203133) and neolignans. researchgate.nethebmu.edu.cn These compounds are characterized by their dimeric structure, formed from two phenylpropane units. mdpi.com The distinction between lignans and neolignans lies in the specific linkage between these two units. hebmu.edu.cn this compound is classified as a neolignan, specifically a dihydrobenzofuran neolignan. hebmu.edu.cnfiocruz.br Its structural archetype features a dihydrobenzofuran ring system connected to a methylenedioxyphenyl moiety. smolecule.com This specific arrangement, including the stereochemistry at its chiral centers, is crucial to its biological activity. ontosight.ai

Historical Overview of Research and Discovery of this compound

Current Significance and Emerging Trends in this compound Research

The current significance of this compound research lies in its diverse and promising biological activities. fiocruz.br Emerging trends focus on exploring its therapeutic potential in several key areas. One of the most prominent areas of investigation is its role in metabolic health, particularly its ability to improve insulin (B600854) sensitivity. smolecule.comresearchgate.net Studies have shown that this compound can act as a partial agonist of PPARγ, a key regulator of glucose and lipid metabolism. medchemexpress.comresearchgate.net Another significant research avenue is its anti-parasitic properties, with studies demonstrating its efficacy against Toxoplasma gondii. frontiersin.org Furthermore, research is ongoing into its anti-inflammatory, antioxidant, neuroprotective, and antimicrobial activities. fiocruz.brontosight.ai The development of new derivatives of this compound is also an active area of research, aiming to enhance its bioactivity and explore its structure-activity relationships. researchgate.netscielo.br

Structure

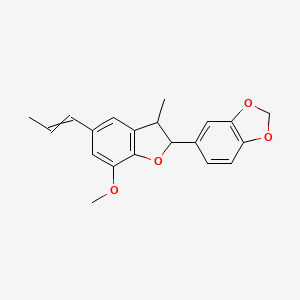

2D Structure

3D Structure

Properties

IUPAC Name |

5-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMQXURQRMNSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Isolation and Enrichment of Licarin B

Botanical Sources and Specific Plant Species Yielding Licarin B

This compound is not ubiquitous in the plant kingdom but is found concentrated in specific families and genera. Its isolation has been reported from a variety of plant tissues, including seeds, roots, and stem bark.

The primary and most well-documented source of this compound is the seed of Myristica fragrans Houtt., commonly known as nutmeg. biocrick.comagriculturejournals.czmedchemexpress.comcabidigitallibrary.org Within this species, this compound is one of several neolignans that have been successfully isolated. biocrick.com Beyond the Myristicaceae family, this compound has also been identified in species from other genera. For instance, it has been isolated from the roots of Aristolochia taliscana and Aristolochia elegans. biocrick.comresearchgate.net Other reported sources include Machilus thunbergii and Iryanthera lancifolia, demonstrating its presence across different plant families. researchgate.netnih.gov

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Common Name | Plant Part |

| Myristicaceae | Myristica | fragrans | Nutmeg | Seeds biocrick.comagriculturejournals.cz |

| Aristolochiaceae | Aristolochia | taliscana | - | Roots researchgate.net |

| Aristolochiaceae | Aristolochia | elegans | Calico flower | Roots biocrick.com |

| Lauraceae | Machilus | thunbergii | Tabu-no-ki | Stem Bark researchgate.net |

| Myristicaceae | Iryanthera | lancifolia | - | - nih.gov |

Optimized Extraction Protocols from Complex Natural Matrices

The extraction of this compound from its botanical sources requires carefully optimized protocols to maximize yield while minimizing the co-extraction of impurities. The choice of solvent and extraction technique is paramount and is often determined by the specific plant matrix.

Research findings indicate that solvent extraction is the most common initial step. For the seeds of Myristica fragrans, a reproducible sequence involving extraction, fractionation, and chromatographic purification has been established. biocrick.com The process often begins with the use of a nonpolar solvent to defat the plant material, followed by extraction with solvents of increasing polarity. For example, a common approach involves the use of petroleum ether, acetone, or chloroform. cabidigitallibrary.org An n-hexane extract of Aristolochia taliscana roots was used as the starting point for the bio-guided fractionation that led to the isolation of (-)-Licarin B. biocrick.com More advanced and optimized extraction strategies aim to improve efficiency. Techniques such as solid-liquid extraction (SLE), ultrasound-assisted extraction (UAE), and subcritical water extraction (SWE) are being explored to enhance the recovery of bioactive compounds from plant materials. mdpi.comnih.gov The optimization of parameters like temperature, solvent-to-biomass ratio, and extraction time is crucial for developing efficient and standardized protocols. mdpi.comnih.gov

Table 2: Solvent Systems Used in this compound Related Extractions

| Botanical Source | Extraction Solvent(s) | Technique |

| Myristica fragrans | Ethyl Acetate (B1210297) | Solvent Partitioning mdpi.com |

| Aristolochia taliscana | n-Hexane | Maceration/Fractionation biocrick.com |

| Myristica fragrans | Petroleum Ether / Acetone | Column Chromatography cabidigitallibrary.org |

| Myristica fragrans | Chloroform / Acetone | Column Chromatography cabidigitallibrary.org |

Chromatographic and Spectroscopic Techniques for Purification

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, purification is a critical step to obtain this compound in a pure form. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatography is the cornerstone of purification. Silica (B1680970) gel column chromatography is a widely used method, where fractions are eluted using a gradient of solvents, such as mixtures of hexane (B92381) and dichloromethane (B109758) or petroleum ether and acetone. cabidigitallibrary.orgmdpi.com The collection of fractions is often monitored by Thin Layer Chromatography (TLC). cabidigitallibrary.org For higher resolution and more efficient separation, High-Performance Liquid Chromatography (HPLC) is utilized, which also serves as an analytical tool to guide the purification process. biocrick.com High-speed counter-current chromatography (HSCCC), a support-free liquid-liquid partition chromatography technique, has proven effective for isolating and purifying similar phenolic compounds from complex plant extracts and represents a powerful tool for obtaining high-purity compounds. researchgate.net

Once a compound is isolated, its structure must be unequivocally identified. This is achieved through various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) is fundamental for elucidating the precise chemical structure. biocrick.comscielo.br Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. biocrick.com The combination of these techniques allows for the unambiguous identification of the isolated compound as this compound. biocrick.com

Methodological Considerations for Scalable Isolation

Moving from laboratory-bench scale to a larger, more scalable isolation process presents several methodological challenges. The primary goal is to develop a robust, efficient, and reproducible method that can produce larger quantities of pure this compound.

A critical first step is the optimization of the extraction protocol itself, as efficiency at a small scale is a prerequisite for successful scale-up. biocrick.com The development of a "well-defined and reproducible sequence of extraction, fractionation and chromatographic purification" is essential. biocrick.com For large-scale operations, traditional silica gel column chromatography can be resource-intensive and time-consuming. Therefore, alternative chromatographic methods that offer better scalability are considered. Techniques like multimodal flowthrough chromatography (MFC) are being investigated as scalable alternatives to methods like size exclusion chromatography (SEC), offering the potential for higher yields and purity in large-volume processing. vu.edu.au The principles of preparative HPLC can also be scaled up for industrial production, although this requires significant optimization of column size, flow rates, and solvent consumption. The availability of a scalable method is crucial for producing sufficient quantities of pure compounds required for extensive biological evaluation. biocrick.com

Biosynthetic Pathways and Precursor Analysis of Licarin B

Enzymatic Catalysis in Licarin B Biosynthesis

The formation of this compound is dependent on a sequence of enzyme-catalyzed reactions that build its core structure from primary metabolites. The biosynthesis can be conceptually divided into two main stages: the formation of phenylpropanoid precursors and their subsequent oxidative coupling.

The initial stage is the well-established general phenylpropanoid pathway. mdpi.com This pathway begins with the amino acid L-phenylalanine. Three key enzymes are central to this phase:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to produce cinnamic acid. scirp.org This reaction is a critical entry point bridging primary and secondary metabolism. scirp.org

Cinnamic Acid 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the para-position to form 4-coumaric acid (p-coumaric acid). scirp.org

4-Coumarate:CoA Ligase (4CL): This enzyme activates 4-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA. scirp.orgfrontiersin.org This activated molecule is a pivotal branch-point intermediate for numerous classes of natural products, including flavonoids, stilbenes, and lignans (B1203133). frontiersin.orgwikipedia.org

The definitive step in the biosynthesis of neolignans like this compound is the oxidative coupling of two phenylpropanoid units. While the specific enzymes for this compound synthesis in Myristica fragrans have not been definitively isolated and characterized, the biosynthesis of related neolignans is known to be catalyzed by oxidative enzymes. researchgate.netresearchgate.net Phenoxy radical coupling reactions are widely used in nature to construct complex molecules. researchgate.net Enzymes such as laccases and peroxidases are well-known for generating the necessary radicals for these coupling reactions. researchgate.netresearchgate.net It is hypothesized that a regio- and stereospecific enzyme in this class catalyzes the dimerization of two C6-C3 phenylpropanoid precursors to form the characteristic dihydrobenzofuran structure of this compound.

Table 1: Key Enzymes in the Proposed Biosynthetic Pathway of this compound

| Enzyme Name | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamic Acid 4-hydroxylase | C4H | Converts cinnamic acid to 4-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Converts 4-coumaric acid to 4-coumaroyl-CoA. |

| Peroxidase/Laccase | - | Proposed to catalyze the oxidative coupling of phenylpropanoid precursors. |

Identification and Characterization of Precursor Metabolites

The biosynthesis of this compound originates from the shikimic acid pathway, which produces the aromatic amino acid L-phenylalanine, the primary precursor. wikipedia.orggenome.jp Through the action of the core phenylpropanoid pathway enzymes, L-phenylalanine is converted into a series of key intermediates.

The central precursor metabolites involved are:

L-phenylalanine: The starting amino acid.

Cinnamic acid: Formed from the deamination of L-phenylalanine. genome.jp

4-Coumaric acid: The hydroxylated derivative of cinnamic acid. genome.jp

4-Coumaroyl-CoA: The activated thioester of 4-coumaric acid, which serves as a crucial intermediate. frontiersin.orgwikipedia.org

From 4-coumaroyl-CoA, further modifications (such as reduction and methoxylation) lead to the formation of monolignols like coniferyl alcohol and sinapyl alcohol. wikipedia.org this compound is ultimately formed by the oxidative coupling of two such C6-C3 phenylpropanoid units, which are derived from these precursor metabolites.

Table 2: Precursor Metabolites in this compound Biosynthesis

| Precursor Metabolite | Pathway of Origin | Role |

| L-phenylalanine | Shikimate Pathway | Primary starting molecule. |

| Cinnamic Acid | Phenylpropanoid Pathway | Intermediate formed from L-phenylalanine. |

| 4-Coumaric Acid | Phenylpropanoid Pathway | Hydroxylated intermediate. |

| 4-Coumaroyl-CoA | Phenylpropanoid Pathway | Activated intermediate for downstream diversification. |

| Phenylpropanoid Units (e.g., Coniferyl alcohol) | Monolignol Pathway | Direct substrates for the final oxidative coupling reaction. |

Genetic and Transcriptomic Approaches to Elucidate Biosynthetic Regulation

The elucidation of biosynthetic pathways for plant secondary metabolites is increasingly reliant on genetic and transcriptomic analyses. These approaches allow for the identification of candidate genes by correlating their expression profiles with the accumulation of specific compounds. mdpi.com

For this compound, which is notably produced in Myristica fragrans, comprehensive genomic or transcriptomic studies are foundational. A recent study successfully performed a de novo transcriptome assembly for Myristica fragrans using RNA-seq data from leaf tissues, identifying 141,192 unigenes. nih.gov This transcriptomic data provides a critical resource for gene discovery. nih.gov

By applying a co-expression analysis strategy, it is possible to identify the specific gene orthologs for PAL, C4H, 4CL, and the terminal oxidative enzymes (laccases/peroxidases) involved in this compound synthesis. These genes are often transcriptionally co-regulated and show increased expression in tissues and developmental stages where this compound accumulation is high. While this transcriptomic resource is now available, specific studies that functionally characterize the genes regulating the this compound pathway in nutmeg have yet to be published. nih.gov Future research will likely involve identifying transcription factors that control the expression of these pathway genes, offering targets for metabolic engineering to enhance this compound production. physiology.org

Chemoenzymatic Strategies in Biosynthetic Pathway Investigations

Chemoenzymatic synthesis, which combines the efficiency and scalability of chemical reactions with the high selectivity of biocatalysts, is a powerful strategy for producing complex natural products and investigating their biosynthetic pathways. mdpi.comresearchgate.net This approach is particularly valuable for reactions that are difficult to control using conventional organic chemistry, such as the selective oxidation or coupling of multifunctional molecules. researchgate.net

In the context of this compound, chemoenzymatic strategies can be used to mimic proposed biosynthetic steps. For instance, enzymes like laccases or peroxidases can be employed to perform the key oxidative coupling of chemically synthesized phenylpropanoid precursors. researchgate.netresearchgate.net Such biomimetic syntheses can help confirm biosynthetic hypotheses, determine the exact structure of intermediates, and produce analogs of the natural product for biological testing.

While total chemical syntheses of this compound have been reported, chemoenzymatic approaches offer significant advantages. researchgate.net They often proceed under milder reaction conditions and can achieve high regio- and stereoselectivity, which is essential for creating the precise architecture of natural products. mdpi.com The development of chemoenzymatic routes can therefore not only validate proposed biosynthetic pathways but also pave the way for the sustainable and scalable production of this compound and its derivatives. rsc.org

Chemical Synthesis and Synthetic Methodologies for Licarin B

Strategic Approaches for Licarin B Total Synthesis

The total synthesis of a molecule as intricate as this compound necessitates a carefully devised plan. Chemical synthesis is the process of producing chemical compounds through reactions from simpler starting materials. ox.ac.ukwikipedia.org Strategies in multi-step synthesis can be broadly categorized, with two prominent approaches being linear and convergent synthesis. scholarsresearchlibrary.com A linear synthesis builds the target molecule step-by-step from a starting material, while a convergent synthesis involves preparing key fragments of the molecule independently before combining them in later stages. scholarsresearchlibrary.comcaltech.edu The latter is often more efficient for complex targets. scholarsresearchlibrary.com For neolignans like this compound, synthetic strategies often revolve around the key bond formation that unites the two phenylpropane units to form the core structure. rsc.orgresearchgate.net

Modern synthetic chemistry has increasingly focused on developing catalytic methods that are more efficient, selective, and environmentally benign. ox.ac.ukresearchgate.net A dominant strategy for the synthesis of neolignans is biomimetic oxidative coupling, which mimics the way these compounds are formed in nature. nih.govnih.gov This typically involves the coupling of phenolic precursors. researchgate.netrsc.org

Recent advancements have seen the successful application of various metal-based catalysts to facilitate this transformation. For instance, a copper-catalyzed reaction using copper(II) acetate (B1210297) (Cu(OAc)₂) with air as the oxidant has been employed for the synthesis of the related neolignan, Licarin A, from the alkenylphenol isoeugenol (B1672232). rsc.org This method produced the target in a 60% yield with a high diastereomeric ratio (>20:1). rsc.org A photocatalytic approach using a recyclable, solid titanium dioxide (TiO₂) catalyst under visible light has also been shown to effectively couple para-alkenylphenols to form Licarin A in 76% yield. nih.gov

To overcome challenges associated with homogeneous catalysts, which can be difficult to recover and recycle, heterogeneous catalysts have been developed. One such example is the use of copper ferrite (B1171679) (CuFe₂O₄) spinel nanoparticles. researchgate.net This system has proven to be an efficient and stable heterogeneous catalyst for the selective oxidation of isoeugenol to Licarin A under mild conditions, and it can be reused multiple times without a significant loss of activity. researchgate.net

Comparison of Modern Catalytic Methods for Neolignan Synthesis

| Catalyst System | Key Features | Example Precursor | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ / Air | Homogeneous catalysis; good diastereoselectivity. | Isoeugenol | Licarin A | 60% | rsc.org |

| TiO₂ / Visible Light / Air | Heterogeneous photocatalysis; recyclable solid catalyst. | para-Alkenylphenol | Licarin A | 76% | nih.gov |

| CuFe₂O₄ Nanoparticles | Heterogeneous catalysis; robust and reusable catalyst; mild conditions. | Isoeugenol | Licarin A | High | researchgate.net |

Stereoselective and Asymmetric Synthesis Methodologies

This compound possesses chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers. ethz.ch Asymmetric synthesis is defined as a reaction that converts an achiral starting material into a chiral product in a way that produces unequal amounts of the possible stereoisomers. uwindsor.ca The goal is often to produce a single enantiomer, which is crucial in fields like medicine where different enantiomers can have vastly different biological effects. academie-sciences.fr

A reaction that predominantly forms one of a set of possible stereoisomers is known as a stereoselective reaction. uwindsor.ca Achieving stereoselectivity in the synthesis of lignans (B1203133) and neolignans is a significant challenge due to the need to control the precise three-dimensional arrangement of atoms during the key coupling step. rsc.orgresearchgate.net The synthesis of this compound requires control over the relative and absolute configuration of the two stereocenters in its dihydrobenzofuran ring.

General strategies to achieve this control include:

Chiral Catalysts: Using a catalyst that is itself chiral can influence the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. academie-sciences.fr

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemistry of a subsequent reaction. ethz.chacademie-sciences.fr Once the desired stereocenter is created, the auxiliary is removed. ethz.ch

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product, such as an amino acid or sugar, as the starting material. ethz.ch

While early syntheses like that of Engler and Chai produced a racemic mixture, modern efforts in neolignan synthesis place a strong emphasis on developing asymmetric methods to access single, biologically relevant enantiomers.

Key Reaction Transformations and Challenges in Lignan (B3055560)/Neolignan Synthesis

The synthesis of lignans and neolignans relies on a variety of key chemical reactions, but also presents several inherent challenges. rsc.orgiisc.ac.in

Key Transformations:

Oxidative Coupling: As discussed, this is the most common and biomimetic approach for forming the C-C or C-O bond that links the two phenylpropane units. researchgate.netrsc.org This can be mediated by enzymes, stoichiometric reagents, or, more recently, catalytic systems. researchgate.netrsc.org

Radical Cyclization: Intramolecular radical cyclization reactions provide a powerful strategy for constructing the tetrahydrofuran (B95107) ring system found in many lignans and neolignans. iisc.ac.in This method has been successfully applied to the total synthesis of several furofuran lignans. iisc.ac.in

Key Challenges:

Regioselectivity: During oxidative coupling reactions of phenols, there are often multiple reactive sites (two ortho positions and one para position), which can lead to the formation of a mixture of products (polymerization or different linkage types). nih.gov Controlling where the coupling occurs (regioselectivity) is a major hurdle.

Stereoselectivity: As mentioned, controlling the formation of the correct stereoisomer among many possibilities is a central challenge, particularly when creating multiple chiral centers in a single step. rsc.orgresearchgate.net

Reaction Conditions: Early synthetic methods often required harsh conditions, such as high temperatures. beilstein-journals.org Modern research aims to develop transformations that proceed under mild conditions to improve functional group tolerance and reduce side reactions. researchgate.net

Core Challenges in Lignan/Neolignan Synthesis

| Challenge | Description | Relevance to this compound |

|---|---|---|

| Regioselectivity | Controlling the specific positions on the aromatic rings where the coupling reaction occurs to avoid mixtures of isomers and polymers. | Essential for correctly forming the benzofuran (B130515) ring system and linking the two phenylpropane units at the desired positions. |

| Stereoselectivity | Controlling the 3D arrangement of atoms at the newly formed chiral centers to obtain the desired diastereomer and enantiomer. | Crucial for producing the specific stereoisomer that defines this compound, as opposed to its other stereoisomers. |

| Atom Economy | Maximizing the incorporation of atoms from the starting materials into the final product, minimizing waste. | Modern catalytic methods like oxidative coupling improve atom economy compared to routes requiring protecting groups or stoichiometric reagents. nih.gov |

Synthesis of this compound Analogs and Derivatives for Research Applications

The synthesis of analogs and derivatives of a natural product is a common strategy used to investigate its structure-activity relationship (SAR) and to potentially develop new compounds with improved properties. researchgate.net By systematically modifying the structure of this compound, researchers can identify which functional groups are essential for its biological activity.

The synthetic methodologies used to prepare the core structure of this compound can be adapted to create such analogs. Furthermore, simple chemical transformations can be applied to the final molecule to generate a library of derivatives. Based on work with the closely related Licarin A, common derivatization strategies that would be applicable to this compound include:

Etherification: The phenolic hydroxyl group can be converted to an ether. A general method involves reacting the parent molecule with an appropriate benzyl (B1604629) halide in the presence of a base like potassium carbonate. scielo.br

Acetylation: This reaction transforms the hydroxyl group into an acetate ester.

Allylation: An allyl group can be introduced at the hydroxyl position. nih.gov

Epoxidation and Oxidation: The propenyl side chain can be chemically modified through reactions like epoxidation or allylic oxidation to introduce new functional groups. researchgate.netscielo.br

These modifications allow for the exploration of how changes in lipophilicity, steric bulk, and electronic properties affect the molecule's function. nih.gov

Synthetic Modifications for Generating Licarin Analogs

| Modification Type | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| Etherification | Williamson ether synthesis | Benzyl halide, K₂CO₃, DMF | Modify the phenolic hydroxyl group to explore its role in biological activity. | scielo.br |

| Acetylation | Esterification | Acetic anhydride (B1165640) or acetyl chloride | "Cap" the hydroxyl group, altering polarity and hydrogen bonding capability. | nih.gov |

| Allylation | O-alkylation | Allyl bromide | Introduce an allyl group, which can be a precursor for further reactions like Claisen rearrangement. | nih.gov |

| Allylic Oxidation | Oxidation of C-H bond adjacent to double bond | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Introduce a carbonyl or hydroxyl group on the propenyl side chain. | researchgate.netscielo.br |

Molecular and Cellular Mechanisms of Biological Interaction of Licarin B Pre Clinical Focus

Identification of Molecular Targets and Ligand-Receptor Binding Profiles

Licarin B interacts with several molecular targets, influencing various cellular processes. A key target identified is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid and glucose metabolism. researchgate.netrsc.org In silico virtual screening has shown that this compound exhibits hydrophobic interactions with PPARγ, with a notable binding energy. researchgate.netrsc.org

In competitive binding assays, this compound demonstrated the ability to bind to PPARγ. rsc.org This interaction is significant as PPARγ is a well-established target for drugs used to treat metabolic disorders. researchgate.net Further computational studies have explored the binding of this compound to other proteins, such as the angiotensin-converting enzyme 2 (ACE2) and the main protease (Mpro) of SARS-CoV-2, suggesting a broader range of potential molecular interactions. researchgate.netresearchgate.net Additionally, this compound has been suggested to bind to the heat shock protein HSP90AA1, which is implicated in various diseases.

| Molecular Target | Binding Profile/Interaction | Investigative Method |

|---|---|---|

| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Hydrophobic interactions; Partial agonist activity. researchgate.netrsc.org | Virtual screening, Competitive binding assay. researchgate.netrsc.org |

| Angiotensin-Converting Enzyme 2 (ACE2) | Binds to a highly druggable site. researchgate.net | Molecular docking. researchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | Binds to a medium druggable site. researchgate.net | Molecular docking. researchgate.net |

| Heat Shock Protein 90 Alpha (cytosolic), Class A Member 1 (HSP90AA1) | Strong binding. | Not specified in the provided context. |

Modulation of Intracellular Signaling Cascades and Pathways

This compound has been shown to modulate several key intracellular signaling cascades, primarily in the context of metabolism and cell proliferation.

In 3T3-L1 preadipocytes, this compound acts as a partial agonist of PPARγ. researchgate.netrsc.org While it promotes the differentiation of these cells and leads to triglyceride accumulation, this effect is significantly less pronounced than that of a full PPARγ agonist like rosiglitazone. researchgate.netrsc.org This partial agonism suggests a potential for improving insulin (B600854) sensitivity with a potentially different side-effect profile compared to full agonists. researchgate.netrsc.org this compound's activation of PPARγ also leads to the modulation of PPARγ target genes. researchgate.netrsc.org

A crucial aspect of this compound's mechanism is its ability to improve insulin sensitivity by influencing the Insulin Receptor Substrate-1 (IRS-1)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway. researchgate.netrsc.orgmdpi.com This pathway is central to insulin signaling. sciopen.comfrontiersin.org this compound has been observed to upregulate the expression and promote the translocation of Glucose Transporter 4 (GLUT4). researchgate.netrsc.orgmdpi.com This is significant because GLUT4 is the primary insulin-responsive glucose transporter in adipose tissue and skeletal muscle. sciopen.com By enhancing GLUT4 translocation to the cell membrane, this compound facilitates increased glucose uptake from the bloodstream, thereby improving insulin sensitivity. researchgate.netrsc.org Furthermore, this compound has been shown to enhance the secretion of adiponectin, an adipokine known to have insulin-sensitizing effects. researchgate.netrsc.org

| Pathway Component | Effect of this compound | Downstream Consequence |

|---|---|---|

| PPARγ | Partial agonist. researchgate.netrsc.org | Modulation of target gene expression, adipocyte differentiation. researchgate.netrsc.org |

| IRS-1/PI3K/AKT Pathway | Activation. researchgate.netrsc.orgmdpi.com | Enhanced insulin signaling. researchgate.netrsc.org |

| GLUT4 | Upregulated expression and translocation. researchgate.netrsc.orgmdpi.com | Increased glucose uptake. researchgate.netrsc.org |

| Adiponectin | Enhanced secretion. researchgate.netrsc.org | Improved insulin sensitivity. researchgate.netrsc.org |

Enzymatic Inhibition and Activation Mechanisms

The interaction of this compound with enzymes is another area of its mechanistic profile. While specific enzymatic inhibition or activation by this compound is not extensively detailed in the provided search results, the broader class of compounds to which it belongs, lignans (B1203133), are known to interact with various enzymes. For instance, a related compound, Licochalcone B, has been shown to inhibit the enzyme 15-lipoxygenase (15-LOX). nih.govfrontiersin.org The general mechanisms of enzyme inhibition can be competitive, non-competitive, or mixed, and activation can occur through allosteric binding. nih.govnumberanalytics.comenzyme-modifier.ch Further research is needed to fully elucidate the specific enzymatic targets of this compound and its mode of interaction.

Mechanistic Investigations of Anti-proliferative Effects (in vitro)

This compound has demonstrated anti-proliferative activity in various in vitro models. One of the key mechanisms identified is the induction of autophagy. nih.govnih.govfrontiersin.org In studies involving Toxoplasma gondii, this compound was found to inhibit the proliferation of the parasite in a dose-dependent manner. nih.gov This anti-proliferative effect was associated with ultrastructural changes in the parasite, including mitochondrial swelling and the formation of autophagosome-like structures. nih.govnih.govfrontiersin.org This suggests that this compound can trigger a cellular self-degradation process that ultimately leads to cell death. The induction of autophagy as a mechanism of cell death has also been observed for the related compound Licarin A in non-small cell lung cancer cells. biocrick.com

Elucidation of Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. medchemexpress.com This inhibition is likely mediated through the suppression of inducible nitric oxide synthase (iNOS) expression. biocrick.com Furthermore, the broader family of lignans has been associated with the inhibition of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govfrontiersin.org For example, Licochalcone B has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.govfrontiersin.org While direct evidence for this compound's effect on the NLRP3 inflammasome is not provided, its structural similarity to other anti-inflammatory lignans suggests this as a potential area for future investigation.

Analysis of Antioxidant Mechanisms and Radical Scavenging Properties

This compound, a neolignan isolated from species such as Myristica fragrans, has been evaluated for its antioxidant capabilities through various in vitro assays. plos.org The antioxidant activity of lignans is often attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups that can donate a hydrogen atom to neutralize free radicals. researchgate.netfrontiersin.org

Studies have investigated the radical scavenging properties of this compound using established methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. plos.org In these assays, the ability of an antioxidant compound to reduce the stable radical (DPPH• or ABTS•+) is measured spectrophotometrically, with a decrease in absorbance indicating scavenging activity. researchgate.net

Research on lignans suggests that their antioxidant capacity is influenced by specific structural features. For instance, lignans possessing catechol (3,4-dihydroxyphenyl) groups tend to exhibit the highest radical scavenging capacity. frontiersin.org Guaiacyl (3-methoxy-4-hydroxyphenyl) lignans, a category that includes this compound, generally show a slightly weaker, yet still significant, scavenging capacity. frontiersin.org Furthermore, a higher degree of oxidation at the benzylic positions of the lignan (B3055560) structure has been found to decrease the antioxidant activity. frontiersin.org When compared to other compounds isolated from nutmeg, such as Malabaricone C, this compound was found to have less potent antioxidant activity in the specific assays conducted. plos.org The mechanisms underlying these scavenging activities typically involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) process, by which the antioxidant molecule neutralizes reactive oxygen species. nih.govresearchgate.net

Table 1: In Vitro Antioxidant Activity Assays Performed on this compound

| Assay Type | Principle | Target | Reference |

|---|---|---|---|

| DPPH• Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | DPPH Radical | plos.org |

| ABTS•+ Scavenging | Measures the reduction of the ABTS radical cation by an antioxidant. | ABTS Radical Cation | plos.org |

| Reducing Power | Measures the ability of a compound to donate an electron, reducing an oxidized intermediate. | Ferricyanide (Fe³⁺) | plos.org |

| Oil Stability Index (OSI) | Measures the resistance of an oil to oxidation by monitoring the formation of volatile acids. | Lipid Peroxidation | plos.org |

Neurobiological Mechanistic Studies in in vitro or ex vivo Systems

Pre-clinical research indicates that this compound possesses neuroprotective effects. researchgate.net While detailed mechanistic studies on this compound itself are emerging, research on the closely related and co-isolated neolignan, Licarin A, provides significant insight into the potential pathways of neuroprotection for this class of compounds. Studies using primary cultures of rat cortical cells have demonstrated that Licarin A can protect neurons against glutamate-induced excitotoxicity, a key pathological process in many neurodegenerative disorders. nih.gov

The neuroprotective mechanisms of Licarin A involve the attenuation of downstream effects of excessive glutamate (B1630785) receptor activation. nih.gov Key findings from in vitro models show that Licarin A:

Significantly diminishes the intracellular calcium influx ([Ca²⁺]i) that occurs following excitotoxic glutamate exposure. nih.gov

Inhibits the subsequent overproduction of cellular nitric oxide (NO) and peroxides, which are major mediators of oxidative damage in neurons. nih.gov

Protects neurons more effectively against neurotoxicity induced by N-methyl-D-aspartate (NMDA), an ionotropic glutamate receptor, than against that induced by kainic acid. nih.gov

Helps preserve the cellular activity of crucial antioxidative enzymes, such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and glutathione reductase, which are typically depleted during glutamate-induced injury. nih.gov

These findings suggest that lignans from this family likely exert their neuroprotective effects by mitigating oxidative stress and ionic imbalance that lead to neuronal cell death. nih.gov The action against NMDA receptor-mediated toxicity points to a specific interaction with excitotoxic cascades, offering a potential therapeutic avenue for conditions involving glutamate excitotoxicity. nih.gov

Antimicrobial and Antiparasitic Action Mechanisms (e.g., mitochondrial damage, autophagy)

This compound has demonstrated significant antiparasitic activity, particularly against the obligate intracellular pathogen Toxoplasma gondii. nih.govnih.gov In vitro studies show that this compound inhibits both the invasion and proliferation of T. gondii tachyzoites in a dose-dependent manner, with a reported half-maximal effective concentration (EC₅₀) for growth inhibition of 14.05 ± 3.96 μg/mL. nih.govekb.eg

The primary mechanism of action involves the induction of severe damage to the parasite's mitochondria and the activation of autophagy, leading to cell death. nih.govf1000research.com This has been elucidated through ultrastructural analysis using transmission electron microscopy (TEM) and specific fluorescent staining techniques. nih.govnih.gov

The process of parasite destruction by this compound follows a distinct timeline of cellular events:

Initial Exposure (4 hours): Early signs of distress appear within the parasite, characterized by slight mitochondrial swelling and the formation of double-membrane structures, which are indicative of autophagy initiation. nih.gov

Intermediate Stage (8 hours): The damage becomes more pronounced. This stage is marked by aggravated mitochondrial swelling, disruption of the mitochondrial cristae, and the formation of cytoplasmic vacuoles and distinct autophagosome-like double-membrane structures. nih.gov

Late Stage (16 hours): The parasite undergoes progressive degeneration. Extensive clefts appear around the nucleus, the nuclear membrane disappears, and the parasite's internal structures degrade, ultimately leading to death. nih.gov

Staining with specific dyes confirms these observations, showing that this compound treatment leads to mitochondrial damage (MitoTracker Red CMXRos), autophagosome formation (MDC), and nuclear disintegration (DAPI). nih.gov These findings collectively indicate that this compound's anti-T. gondii effect is mediated through a pathway involving catastrophic mitochondrial dysfunction and the activation of an autophagic cell death process within the parasite. nih.govnih.govchemfaces.com

Table 2: Summary of Ultrastructural Changes in T. gondii Tachyzoites Induced by this compound

| Time Point | Observed Cellular Effects | Organelles Affected | Reference |

|---|---|---|---|

| 4 hours | Slight mitochondrial swelling; formation of double-membrane structures. | Mitochondria, Cytoplasm | nih.gov |

| 8 hours | Aggravated mitochondrial swelling; disrupted cristae; vacuole formation; autophagy-like double-membrane structures. | Mitochondria, Cytoplasm | nih.gov |

| 16 hours | Extensive clefts around nucleus; nuclear membrane disappearance; progressive parasite degeneration. | Nucleus, Cytoplasm | nih.gov |

Structure Activity Relationship Sar Studies of Licarin B and Analogs

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in the SAR analysis of natural products like Licarin B. kallipos.grresearchgate.net These in silico methods provide insights into the interactions between a ligand and its biological target at a molecular level, guiding the rational design of more effective analogs. nih.govresearchgate.net

Molecular docking is a prominent computational technique used to predict the preferred binding orientation and affinity of a molecule to a target protein. nih.gov For instance, molecular docking studies have been employed to investigate the interaction of this compound with various protein targets. One such study explored its binding to caspase-3, an enzyme involved in apoptosis. The modeling predicted that this compound forms hydrogen bonds with the amino acid residues Trp214 and Phe250 within the enzyme's active site, suggesting a potential mechanism for its anti-cancer activity. upi.edu

In a similar vein, the binding affinity of this compound's close analog, Licarin A, and its stereoisomers has been evaluated against nuclear factor-kappa B (NF-κB), a protein complex implicated in inflammation and cancer. mdpi.com These studies calculate binding energies and inhibition constants (Ki) to quantify the strength of the interaction. For example, while Licarin A showed a certain binding affinity, its E- and Z-stereoisomers exhibited reduced affinity, which was attributed to the lack of specific hydrogen bonding interactions observed for the parent compound. mdpi.com Such computational predictions are crucial for understanding the SAR of the dihydrobenzofuran neolignan scaffold.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations analyze the physical movements of atoms and molecules over time, offering a view of the stability of the ligand-protein complex. researchgate.netnih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during these simulations can reveal the stability of the compound within the binding pocket and the flexibility of the protein's amino acid residues upon binding. researchgate.net

The data generated from these computational approaches, such as binding energies and key molecular interactions, are vital for constructing robust SAR models. They allow researchers to prioritize which analogs to synthesize and test experimentally, thereby accelerating the drug discovery process.

| Compound | Target Protein | Predicted Binding Affinity (ki) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Licarin A | NF-κBp65 | 10.66 µM (Binding Energy -6.78 kcal/mol) | Not specified | researchgate.net |

| Licarin A (E-stereoisomer) | NF-κBp65 | 17.9 µM | Lack of hydrogen bonds | mdpi.com |

| Licarin A (Z-stereoisomer) | NF-κBp65 | 15.54 µM | Lack of hydrogen bonds | mdpi.com |

| This compound | Caspase-3 | Not specified | Trp214, Phe250 (Hydrogen bonds) | upi.edu |

SAR Elucidation through Systematic Chemical Derivatization and Analog Synthesis

The synthesis of analogs through chemical derivatization is a cornerstone of SAR studies. nih.govacs.org By systematically modifying specific functional groups of a lead compound like this compound, researchers can determine their contribution to biological activity. While extensive derivatization studies specifically on this compound are not widely published, research on the closely related analog Licarin A and other neolignans provides significant SAR insights applicable to the dihydrobenzofuran scaffold.

For example, semi-synthetic analogs of Licarin A have been created to explore their antiparasitic properties. Modifications such as methylation, acetylation, and allylation of the phenolic hydroxyl group have been performed. These studies revealed that the 2-allyl derivative of Licarin A had enhanced activity against Trypanosoma cruzi, demonstrating that modification at this position can be beneficial.

The synthesis of derivatives based on the related scaffold of dehydrodieugenol (B1670544) B has also been conducted to develop compounds with antileishmanial activity. researchgate.netasm.org These efforts led to the identification of an analog with an IC50 value of 9.7 µM against amastigotes of Leishmania infantum. asm.org This systematic approach, involving the creation of a series of derivatives and evaluating their efficacy, allows for the establishment of clear SAR trends. researchgate.netasm.org

These synthetic strategies often involve multi-step processes. For instance, the synthesis of LpxC inhibitors based on a tetrahydropyran (B127337) core involved steps like Sonogashira coupling and reductive amination to build the desired molecular architecture before testing. nih.gov Similarly, creating a library of this compound analogs would involve targeted reactions to alter features like the propenyl side chain, the methoxy (B1213986) group, or the benzodioxole ring to probe their roles in biological activity. The resulting data, which correlates structural changes with potency (e.g., IC50 values), is essential for refining the pharmacophore model and designing improved compounds. nih.govnih.gov

| Compound | Modification | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Licarin A | Parent Compound | IC50: 9.59 µg/mL (promastigotes) | researchgate.net |

| Licarin A | Parent Compound | EC50: 4.71 µg/mL (amastigotes) | researchgate.net |

| Meglumine antimoniate | Reference Drug | EC50: 216.2 µg/mL (amastigotes) | researchgate.net |

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological interactions. For chiral molecules like this compound, different enantiomers or diastereomers can exhibit vastly different pharmacological activities because biological targets, such as enzymes and receptors, are themselves chiral. researchgate.net

(-)-Licarin B is characterized by a specific stereochemistry, possessing (2R,3R) configurations at the chiral centers of its dihydrobenzofuran ring. ontosight.ai This precise spatial arrangement is crucial for its interaction with biological targets. ontosight.ai

Studies on the enantiomers of the closely related Licarin A provide compelling evidence for the importance of stereochemistry. The antiparasitic activities of the racemic mixture ((±)-Licarin A), the levorotatory enantiomer ((-)-Licarin A), and the dextrorotatory enantiomer ((+)-Licarin A) were evaluated against Schistosoma mansoni and Trypanosoma cruzi. researchgate.netbvsalud.org The results clearly demonstrated stereoselectivity. Against T. cruzi, the (-)-enantiomer was significantly more potent than the (+)-enantiomer. researchgate.net In the case of S. mansoni, the (-)-enantiomer was active, whereas the (+)-enantiomer showed no activity at the tested concentrations. researchgate.net This highlights that the specific 3D conformation of the (-)-enantiomer is preferred by the biological targets in these parasites.

Computational studies also underscore the influence of stereochemistry. Molecular docking of Licarin A stereoisomers (E/Z) showed that subtle changes in the geometry of the propenyl side chain could significantly impact binding affinity by altering key interactions like hydrogen bonds. mdpi.com These findings collectively affirm that the specific stereochemical configuration of this compound is not an incidental feature but a critical determinant of its biological function.

| Compound | Target Organism | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| (±)-Licarin A (racemic) | Schistosoma mansoni | LC50 | 53.57 | researchgate.net |

| (-)-Licarin A | 91.71 | researchgate.net | ||

| (+)-Licarin A | Inactive | researchgate.net | ||

| (±)-Licarin A (racemic) | Trypanosoma cruzi | IC50 | 127.17 | researchgate.net |

| (-)-Licarin A | 23.46 | researchgate.net | ||

| (+)-Licarin A | 87.73 | researchgate.net |

Identification of Key Pharmacophoric Elements and Structural Motifs

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target and exert its effect. unina.itmdpi.comslideshare.net Identifying the key pharmacophoric elements of this compound is crucial for understanding its mechanism of action and for designing novel molecules with similar or improved activity.

Based on its structure and the available SAR data, the key pharmacophoric elements and structural motifs of this compound can be defined as follows:

The Dihydrobenzofuran Core: This rigid heterocyclic system forms the central scaffold of the molecule. Its specific stereochemistry ((2R,3R) configuration) is a critical pharmacophoric feature, as it correctly orients the substituents for optimal interaction with the target protein. researchgate.netontosight.ai

The Propenyl Side Chain: The (E)-propenyl group attached to the dihydrobenzofuran ring is another key feature. SAR studies on related compounds indicate that modifications to this chain can modulate activity. Its geometry and hydrophobicity are important for fitting into specific sub-pockets of the target. mdpi.com

The Methoxy Group: The methoxy substituent on the dihydrobenzofuran ring can act as a hydrogen bond acceptor and contributes to the electronic profile of the aromatic system. Its position is critical for activity, as seen in analogs where the substitution pattern is altered. ontosight.ai

The spatial relationship between these elements constitutes the 3D pharmacophore of this compound. For example, molecular docking of this compound against caspase-3 suggested that the benzodioxole and dihydrobenzofuran rings orient themselves to make specific hydrogen bond and hydrophobic interactions. upi.edu The identification of these key features and their required 3D arrangement provides a blueprint for virtual screening and the rational design of new compounds that mimic these essential interactions. unina.it

Advanced Analytical and Characterization Methodologies for Licarin B

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the accurate mass of a molecule, which in turn allows for the precise determination of its elemental composition. This is crucial for the initial characterization and confirmation of the molecular formula of compounds like Licarin B. HRMS provides a high level of specificity and can distinguish between ions with very similar nominal masses (isobars). wm.eduthermofisher.com

For this compound, HRMS analysis confirms its molecular formula, C₂₀H₂₀O₄, with a molecular weight of 324.37 g/mol or 324.13615911 Da. nih.govmedchemexpress.eu This accurate mass information is vital for verifying the compound's identity, especially when isolated from natural sources which may contain a variety of related compounds. nih.govthermofisher.com The use of techniques like Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is common for this purpose. asm.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of the structure and connectivity of organic molecules, including this compound. dp.technih.gov NMR exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C, to provide information about their chemical environment and spatial arrangement within a molecule. libretexts.org

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in the structural analysis of this compound. ¹H NMR spectroscopy provides insights into the types of protons present, their chemical shifts, integration (relative number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons). libretexts.org This information is fundamental for mapping the hydrogen framework of the molecule. ¹³C NMR spectroscopy reveals the different types of carbon atoms and their chemical environments. researchgate.netresearchgate.net

Published research on this compound often includes detailed ¹H and ¹³C NMR data, which are compared to reported values or used in conjunction with other spectroscopic data to confirm its structure. dp.technih.govresearchgate.net For example, the ¹³C NMR spectrum of a compound identified as this compound showed 20 carbon signals consistent with its molecular formula, including signals for methyl, methoxyl, aromatic, and oxygenated carbons. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are vital for determining the absolute configuration of chiral molecules like this compound. scielo.brresearchgate.netmdpi.com Chiral molecules are non-superimposable on their mirror images, and their biological activity can be highly dependent on their specific three-dimensional arrangement (absolute configuration). researchgate.netrsc.orgspectroscopyeurope.com

Determining the absolute configuration using chiroptical spectroscopy often involves comparing experimental ECD or ORD spectra with theoretically calculated spectra for different possible stereoisomers. scielo.brmdpi.comrsc.orgspectroscopyeurope.com Quantum chemical calculations, such as Density Functional Theory (DFT), are frequently used to predict the chiroptical properties of proposed structures. scielo.brmdpi.com By finding the best match between the experimental and calculated spectra, the absolute configuration can be assigned. spectroscopyeurope.com

This compound is known to exist in enantiomeric forms, and the determination of its absolute configuration, such as (-)-Licarin B, is crucial for understanding its properties and potential biological activities. nih.govbiocrick.com Chiroptical methods, often in combination with other techniques like NMR and X-ray crystallography (when suitable crystals can be obtained), provide a powerful approach for unambiguous stereochemical assignments. scielo.brresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for analyzing and purifying compounds like this compound from complex mixtures, such as plant extracts. nih.govbiocrick.comnih.gov HPLC separates components based on their differential interactions with a stationary phase and a mobile phase. medicinescience.org

HPLC is routinely employed for assessing the purity of isolated this compound. medchemexpress.eulabsolu.ca Purity is typically determined by analyzing the chromatogram and calculating the percentage of the target compound relative to other detected substances. medicinescience.org This is often done using UV detection, which measures the absorbance of the eluting compounds at specific wavelengths. sci-hub.se

Coupling HPLC with Mass Spectrometry (LC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS) provides even more powerful analytical capabilities. thermofisher.com LC-MS and GC-MS combine the separation power of chromatography with the identification capabilities of mass spectrometry. thermofisher.com This allows for the detection, identification, and quantification of this compound even in complex matrices, as well as the characterization of impurities. thermofisher.comoup.com LC-HRMS, which couples HPLC with high-resolution mass spectrometry, is particularly valuable for complex sample analysis and confident compound annotation. thermofisher.comoup.comnih.gov These coupled techniques are essential for quality control and for studies requiring precise quantification of this compound. biocrick.com

Vibrational Spectroscopy (Infrared, Raman) in Structural Analysis

Vibrational spectroscopy techniques, primarily Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups and molecular vibrations within a molecule. mdpi.comd-nb.infomjcce.org.mk These techniques measure the absorption or scattering of infrared light or the inelastic scattering of visible light, respectively, by the molecular vibrations. mdpi.comspectroscopyonline.comspectroscopyonline.com

IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. mdpi.comd-nb.info This means that certain functional groups or molecular modes that are strong absorbers in IR may be weak scatterers in Raman, and vice versa, providing complementary data. mdpi.comd-nb.info

For this compound, IR and Raman spectra can provide characteristic fingerprints that help confirm the presence of specific functional groups, such as hydroxyl groups, aromatic rings, and ether linkages, which are part of its lignan (B3055560) structure. dp.techresearchgate.net While NMR provides detailed information about individual atoms and their connectivity, vibrational spectroscopy offers a broader view of the molecular structure and bonding. mdpi.com IR spectroscopy, for instance, has been used in the structural elucidation of neolignans, including those structurally related to this compound. dp.techasm.orgresearchgate.netscielo.br The analysis of vibrational spectra can be further supported by theoretical calculations to aid in the assignment of observed bands to specific molecular vibrations. d-nb.info

Ecological and Inter Species Research Contexts of Licarin B

Role of Licarin B in Plant-Environment Interactions and Defense Mechanisms

Plants utilize a variety of defense mechanisms against biotic and abiotic stresses, including the production of secondary metabolites researchgate.netlibretexts.orgscitechnol.com. These compounds can act as deterrents or toxins to herbivores and pathogens researchgate.netlibretexts.orgscitechnol.com. While research specifically detailing the direct role of this compound as a primary defense compound in plant-environment interactions is less extensive compared to some other well-studied secondary metabolites, the broader context of neolignans and their known functions provides insight.

Neolignans, including this compound, are part of the plant's chemical arsenal. They can contribute to defense against various threats. For instance, other neolignans have demonstrated activity against bacteria, fungi, and parasites, suggesting a potential protective role for these compounds in the host plant scielo.brresearchgate.netnih.govnih.gov. The presence of this compound in plant tissues could deter feeding by herbivores or inhibit the growth of microbial pathogens researchgate.netlibretexts.orgscitechnol.com.

Furthermore, plant defense mechanisms can be induced or constitutive libretexts.orgnih.gov. Constitutive defenses are always present, while induced defenses are activated in response to an attack or environmental stress libretexts.orgnih.gov. Secondary metabolites can be involved in both types of defense. The specific triggers and regulatory pathways leading to this compound production in response to environmental cues or threats would be a key area for understanding its precise role in plant defense nih.gov.

The ecological significance of secondary metabolites extends beyond direct toxicity or deterrence. They can also mediate interactions with beneficial organisms, such as attracting pollinators or enhancing symbiotic relationships researchgate.net. While not specifically documented for this compound in the provided search results, this represents a potential area for ecological investigation.

Chemoecological Significance and Biosynthetic Adaptations Across Plant Species

The distribution of this compound across different plant species, particularly within the Lauraceae family and in Myristica fragrans, highlights its chemoecological significance medchemexpress.combiocrick.commdpi.com. The presence of specific secondary metabolites like this compound can be characteristic of certain plant taxa, contributing to their unique chemical profiles mdpi.com. These profiles can influence interactions with other organisms in their ecosystem.

The biosynthesis of neolignans involves complex enzymatic pathways that originate from the shikimic acid pathway, leading to the formation of phenylpropanoid precursors ub.ac.id. The specific enzymes and genetic regulation involved in the synthesis of this compound can vary across plant species, representing biosynthetic adaptations google.com. These adaptations can lead to variations in the types and quantities of neolignans produced, influencing the plant's ecological interactions and defense capabilities ub.ac.id.

The study of neolignans, including this compound, contributes to chemotaxonomy, the classification of organisms based on their chemical composition mdpi.com. The presence or absence of specific neolignans can provide clues about the evolutionary relationships between plant species mdpi.com.

While the provided search results offer limited specific details on the biosynthetic adaptations of this compound across different species, the general understanding of secondary metabolite biosynthesis suggests that variations in enzyme activity, gene expression, and pathway regulation would underlie the presence and concentration of this compound in different plants ub.ac.id. These variations can be influenced by environmental factors and evolutionary history frontiersin.org.

Understanding the chemoecological significance and biosynthetic adaptations of this compound requires further research into its distribution in various plant species, the environmental factors influencing its production, and the specific enzymatic machinery involved in its synthesis in different plant lineages.

Emerging Research Directions and Methodological Innovations for Licarin B

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Licarin B Research

The application of advanced omics technologies, such as metabolomics and proteomics, is providing a more holistic view of the biological systems involved in the production and effects of lignans (B1203133) and neolignans, including compounds like this compound. Metabolomics, which involves the comprehensive study of metabolites within a biological system, can help identify and quantify the various small molecules involved in the biosynthetic pathways of these compounds. qimrb.edu.au Proteomics, the large-scale study of proteins, can shed light on the enzymes and other proteins that catalyze the reactions leading to lignan (B3055560) and neolignan formation, as well as the proteins that interact with these compounds in biological systems.

Integrated multi-omics approaches, combining technologies like genomics, transcriptomics, proteomics, and metabolomics, are being used to overcome the limitations of individual techniques and gain a more complete understanding of complex biological processes related to lignan synthesis and regulation. mdpi.com For instance, multi-omics analyses have been employed to study the biosynthesis of specialized metabolites, including neolignans like magnolol (B1675913) and honokiol, in plants such as Magnolia obovata. mdpi.com This integrated approach has helped identify potential candidate genes, such as laccases and dirigent proteins, involved in neolignan biosynthesis. mdpi.com

Omics-based approaches are also being used to study the impact of various factors, such as environmental stress or microbial interactions, on lignan production in plants. mdpi.com For example, research on Phyllanthus species is utilizing omics to understand how endophyte microbes and drought stress synergistically affect lignan synthesis. mdpi.com While integrated multi-omics can face challenges in capturing the full complexity of secondary metabolites and low-abundance proteins, they are becoming essential tools for identifying the effectiveness of different treatments aimed at enhancing lignan synthesis. mdpi.com

Metabolomics specifically can provide mechanistic understanding of biochemical and metabolic changes associated with biological processes or diseases. qimrb.edu.au It involves analyzing samples using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate, identify, and quantify metabolites. qimrb.edu.au Both targeted and untargeted metabolomics methods are employed, with targeted methods focusing on known analytes and untargeted methods providing a broader overview of the metabolic composition. qimrb.edu.au

Research has also utilized metabolomics to investigate the effects of natural product extracts containing lignans, such as Myristica fragrans extract (MFE), on biological systems. mdpi.com Multiomics analyses, including metabolomics, have been applied to study how MFE regulates gut microbes and metabolites to alleviate hepatic inflammation and lipid metabolism disorders in mice. mdpi.com These studies suggest that lignans in the Licarin A, this compound, and otobain (B1219028) families may have potential efficacy in regulating the gut microbiota and treating conditions like Non-Alcoholic Fatty Liver Disease (NAFLD). mdpi.com

Application of Artificial Intelligence and Machine Learning in SAR Prediction and Mechanistic Modeling

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in natural product research, including the study of lignans and neolignans, to predict structure-activity relationships (SAR) and develop mechanistic models. These computational approaches can analyze large datasets to identify patterns and correlations that may not be immediately apparent through traditional methods.

AI and ML techniques are valuable for mining large volumes of data generated in biological and pharmacological studies, including omics data. nih.gov While AI excels at identifying statistical relationships and making quantitative predictions from data, mechanistic modeling focuses on capturing knowledge and inferring causal mechanisms underlying biological phenomena. wur.nl The integration of AI/ML with mechanistic modeling, a field known as Scientific Machine Learning (SciML), is a promising area that combines the strengths of both approaches. wur.nl

In the context of SAR prediction, ML models can be trained on datasets of chemical structures and their associated biological activities to predict the activity of new or untested compounds. This can help prioritize compounds for synthesis and biological evaluation, accelerating the drug discovery process. For neolignans, in silico studies, such as molecular docking, have been performed to predict ligand-protein interactions and delineate SAR with biological targets like cannabinoid receptors. mdpi.com These studies can provide insights into the key structural features responsible for observed activity. mdpi.com

Mechanistic modeling, often using mathematical constructs like differential equations, aims to simulate and understand the underlying biological processes. nih.govwur.nl AI/ML can assist in mechanistic modeling by helping to calibrate models, analyze complex biological systems, and even generate synthetic data to overcome limitations in experimental data. novainsilico.aifrontiersin.org While AI alone may act as a "black box" in prediction, combining it with mechanistic models can enhance interpretability and provide deeper insights into causal relationships. novainsilico.aiplos.org

The application of AI and mechanistic modeling is transforming various fields, including drug discovery and diagnosis. novainsilico.ai By enabling the analysis of complex biological data and the development of predictive models, these technologies can contribute to a better understanding of how compounds like this compound interact with biological systems and exert their effects.

Development of Novel Synthetic Strategies for Lignan/Neolignan Scaffold Libraries

The development of novel synthetic strategies is crucial for accessing diverse lignan and neolignan structures, including this compound and its analogs, to support SAR studies and the creation of compound libraries for screening. While natural extraction remains a source for these compounds, chemical synthesis allows for the production of specific structures, modifications, and the generation of novel derivatives that may possess improved properties.

Lignans and neolignans are generally synthesized in nature from the oxidative coupling of monolignols, such as coniferyl alcohol, often aided by dirigent proteins. researchgate.netnih.gov Mimicking these natural processes or developing alternative chemical routes are key aspects of synthetic research. Traditional chemical synthesis of neolignans like Licarin A has involved the oxidative dimerization of phenolic precursors.

Recent research has focused on developing more efficient and selective synthetic methods. This includes the use of catalytic cascade transformations to build complex molecules from simpler starting materials. researchgate.net For instance, palladium-catalyzed methods have been explored for the synthesis of naphtho[1,2-b]furans, a structural motif found in some natural products. researchgate.net

The synthesis of lignan and neolignan scaffold libraries is important for high-throughput screening and drug discovery efforts. researchgate.net Semisynthetic approaches, which use isolated natural products as starting materials for chemical modification, offer a way to generate diverse libraries without requiring de novo total synthesis for every compound. researchgate.net This approach has been used to create libraries of neolignan derivatives with potential anthelmintic activity. researchgate.net

Total synthesis of specific lignans and neolignans, including (±)-Licarin B, has been achieved through multi-step linear syntheses utilizing specific catalysts and reaction conditions. researchgate.netacs.org The exploration of different reaction conditions and catalysts, such as palladium atoms, is contributing to the advancement of synthetic methodologies for these complex natural products. researchgate.net

The design and synthesis of novel scaffolds based on natural products are also being pursued to create libraries of analogs with potentially enhanced biological activities. nih.govmdpi.com For example, synthetic strategies based on reactions like the Suzuki-Miyaura cross-coupling have been employed to synthesize libraries of bisphenol neolignans inspired by honokiol, for evaluating their antiproliferative activity. mdpi.comcnr.it These efforts highlight the ongoing innovation in synthetic chemistry to access the structural diversity of lignans and neolignans for research purposes.

Advanced High-Throughput Screening Assays for Mechanistic Investigations

Advanced high-throughput screening (HTS) assays are essential tools for rapidly evaluating the biological activity of large numbers of compounds, including lignans and neolignans like this compound, and for conducting mechanistic investigations. HTS utilizes robotics, automation, and sensitive detection methods to perform millions of tests quickly. wikipedia.org

In natural product research, HTS is used to screen libraries of extracts, fractions, or purified compounds against various biological targets or disease models. scirp.orgcancer.govhilarispublisher.com This allows for the rapid identification of active compounds, which can then be further investigated. scirp.org Natural product fractions, which are partially purified extracts, are particularly amenable to HTS as they reduce issues associated with screening crude extracts, such as solubility problems and assay-interfering components. cancer.gov

HTS assays can be designed to investigate specific mechanisms of action. For example, cell-based assays can be used to study the effects of compounds on cellular pathways, while biochemical assays can assess their interaction with specific enzymes or receptors. This compound has been investigated using in vitro assays to study its effects on insulin (B600854) sensitivity and the PPARγ and insulin signaling pathways in adipocytes. biocrick.comresearchgate.net These studies involved assessing triglyceride accumulation, target gene expression, and protein expression. biocrick.comresearchgate.net

High-content screening (HCS), a type of HTS that involves automated microscopy and image analysis, can provide more detailed information about the effects of compounds on cellular morphology and function. chemfaces.com Screening libraries of lignans and neolignans are available for HTS and HCS, facilitating the identification of compounds with desired biological activities. chemfaces.com

Enzyme inhibition assays and receptor binding assays are examples of specific HTS methods used in natural product research to assess the pharmacological properties and mechanisms of action of bioactive compounds. hilarispublisher.com These assays can help determine the potency and selectivity of compounds for their targets. hilarispublisher.com

The integration of HTS with other advanced methods, such as metabolomics and genomic sequencing, is enhancing the efficiency of natural product discovery and mechanistic studies. mdpi.comresearchgate.net These combined approaches allow for a more comprehensive analysis of the biological effects of natural products and the identification of their molecular targets.

Future Perspectives on Biosynthetic Engineering for Enhanced Production in Heterologous Systems

Biosynthetic engineering holds significant promise for enhancing the production of valuable natural products, including lignans and neolignans like this compound, in heterologous systems such as microorganisms or engineered plants. While these compounds are naturally produced in plants, their accumulation can be low, and extraction can be challenging and environmentally intensive.